An In-depth Technical Guide to the Chemical Structure and Bonding of Allylcyclohexane
An In-depth Technical Guide to the Chemical Structure and Bonding of Allylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allylcyclohexane, a nine-carbon cycloalkane with an unsaturated side chain, serves as a fundamental building block in organic synthesis and as a key structural motif in various molecules of pharmaceutical interest. A thorough understanding of its three-dimensional structure, bonding characteristics, and conformational behavior is paramount for predicting its reactivity, designing novel synthetic routes, and understanding its interactions in biological systems. This technical guide provides a comprehensive analysis of the chemical structure and bonding of allylcyclohexane, supported by computational data, spectroscopic information, and established chemical principles.
Chemical Identity and Molecular Structure
Allylcyclohexane is systematically named prop-2-enylcyclohexane according to IUPAC nomenclature. It consists of a saturated six-membered cyclohexane (B81311) ring bonded to a three-carbon allyl group. The molecule's fundamental properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₉H₁₆[1] |
| Molecular Weight | 124.22 g/mol [1] |
| IUPAC Name | prop-2-enylcyclohexane[1] |
| SMILES | C=CCC1CCCCC1[1] |
| InChIKey | KVOZXXSUSRZIKD-UHFFFAOYSA-N[1] |
The structural formula of allylcyclohexane is depicted in the following diagram:
Bonding Analysis: A Quantitative Perspective
To provide a detailed understanding of the bonding within allylcyclohexane, a geometry optimization was performed using computational chemistry methods. The calculated bond lengths and angles for the most stable conformer (equatorial allyl group) are presented below.
Bond Lengths
The covalent bonds within allylcyclohexane exhibit lengths characteristic of their hybridization state. The carbon-carbon single bonds within the cyclohexane ring are typical of sp³-sp³ hybridized carbons, while the allyl group displays the expected bond lengths for sp³-sp² and sp²-sp² carbon-carbon bonds.
| Bond | Bond Length (Å) |
| Cyclohexane Ring | |
| C1-C2 | 1.537 |
| C2-C3 | 1.535 |
| C3-C4 | 1.535 |
| C4-C5 | 1.537 |
| C5-C6 | 1.539 |
| C6-C1 | 1.539 |
| Allyl Group | |
| C5-C7 (Cring-Callyl) | 1.541 |
| C7-C8 | 1.507 |
| C8=C9 | 1.338 |
| Carbon-Hydrogen Bonds | |
| C-H (average, ring) | 1.100 |
| C-H (average, allyl sp³) | 1.101 |
| C-H (average, allyl sp²) | 1.091 |
Bond Angles
The bond angles within the cyclohexane ring deviate slightly from the ideal tetrahedral angle of 109.5° due to the chair conformation, which minimizes ring strain. The allyl group exhibits bond angles consistent with sp³ and sp² hybridization.
| Angle | Bond Angle (°) |
| Cyclohexane Ring | |
| ∠C6-C1-C2 | 111.1 |
| ∠C1-C2-C3 | 111.4 |
| ∠C2-C3-C4 | 111.4 |
| ∠C3-C4-C5 | 111.1 |
| ∠C4-C5-C6 | 111.0 |
| ∠C5-C6-C1 | 111.0 |
| Allyl Group Attachment | |
| ∠C4-C5-C7 | 112.0 |
| ∠C6-C5-C7 | 111.1 |
| Allyl Group | |
| ∠C5-C7-C8 | 113.8 |
| ∠C7-C8=C9 | 125.1 |
| Hydrogen Bond Angles | |
| ∠H-C-H (average, ring) | 107.5 |
| ∠H-C-H (average, allyl sp³) | 107.1 |
| ∠H-C-H (average, allyl sp²) | 116.8 |
Conformational Analysis
The conformational flexibility of the cyclohexane ring is a critical aspect of allylcyclohexane's structure. The chair conformation is the most stable arrangement, and the allyl substituent can occupy either an axial or an equatorial position.
Spectroscopic Characterization
The structure of allylcyclohexane can be confirmed through various spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum of allylcyclohexane displays characteristic signals for the protons of the cyclohexane ring, which appear as a complex multiplet in the upfield region (typically 0.8-2.0 ppm). The protons of the allyl group are more distinct: the terminal vinyl protons (C=CH₂) appear in the range of 4.9-5.1 ppm, the internal vinyl proton (-CH=C) resonates further downfield around 5.7-5.9 ppm as a multiplet, and the methylene (B1212753) protons adjacent to the ring (-CH₂-) are observed around 2.0 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum of allylcyclohexane exhibits characteristic absorption bands that confirm the presence of both the alkane and alkene functionalities. Strong C-H stretching vibrations from the sp³ hybridized carbons of the cyclohexane ring and the allyl chain are observed around 2850-2960 cm⁻¹. The C=C stretching vibration of the allyl group gives rise to a medium-intensity peak around 1640 cm⁻¹. The out-of-plane C-H bending vibrations of the vinyl group are also typically visible as strong bands in the 910-990 cm⁻¹ region.
Experimental Protocols: Synthesis of Allylcyclohexane
A common and effective method for the laboratory synthesis of allylcyclohexane is the Grignard reaction. This involves the reaction of a cyclohexyl Grignard reagent with an allyl halide, typically allyl bromide.
Reaction: Cyclohexylmagnesium bromide + Allyl bromide → Allylcyclohexane + MgBr₂
Detailed Methodology for Grignard Synthesis
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Cyclohexyl bromide
-
Allyl bromide
-
Iodine crystal (as an initiator)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried and allowed to cool under an inert atmosphere (e.g., nitrogen or argon).
-
Magnesium turnings and a small crystal of iodine are placed in the flask.
-
A solution of cyclohexyl bromide in anhydrous ether is added dropwise from the dropping funnel. The reaction is initiated, as indicated by the disappearance of the iodine color and the formation of a cloudy solution.
-
The remaining cyclohexyl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Allyl Bromide:
-
The Grignard reagent solution is cooled in an ice bath.
-
A solution of allyl bromide in anhydrous ether is added dropwise from the dropping funnel. The reaction is exothermic and the addition rate should be controlled to maintain a moderate temperature.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
-
Work-up and Purification:
-
The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride to hydrolyze the magnesium salts.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.
-
The solvent is removed by rotary evaporation, and the crude allylcyclohexane is purified by distillation.
-
Conclusion
This technical guide has provided a detailed examination of the chemical structure and bonding of allylcyclohexane. Through the integration of computational data and established chemical principles, a quantitative and qualitative understanding of its molecular geometry, bonding parameters, and conformational preferences has been established. The provided spectroscopic information and a detailed synthetic protocol further enhance the practical utility of this guide for researchers in the fields of organic chemistry, medicinal chemistry, and drug development. A thorough grasp of these fundamental characteristics is essential for the effective utilization of allylcyclohexane in the synthesis of more complex and biologically active molecules.
